Ropinirole-d14

Mass Spectrometry Stable Isotope Labeling LC-MS/MS

Quantitative LC-MS/MS of ropinirole requires an isotope-labeled internal standard to correct matrix effects and extraction losses. Unlabeled analyte or low-deuterium analogs cause isotopic cross-talk and validation failures. - **Mass shift:** +14 Da (m/z 260.2 → 274.3) ensures baseline resolution from analyte isotopic envelope - **Application:** PK/PD studies, TDM, metabolic fate tracing, and finished dosage form assay - **Compliance:** Meets FDA/EMA bioanalytical method validation requirements for SIL-IS

Molecular Formula C16H24N2O
Molecular Weight 274.46 g/mol
Cat. No. B12426059
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRopinirole-d14
Molecular FormulaC16H24N2O
Molecular Weight274.46 g/mol
Structural Identifiers
SMILESCCCN(CCC)CCC1=C2CC(=O)NC2=CC=C1
InChIInChI=1S/C16H24N2O/c1-3-9-18(10-4-2)11-8-13-6-5-7-15-14(13)12-16(19)17-15/h5-7H,3-4,8-12H2,1-2H3,(H,17,19)/i1D3,2D3,3D2,4D2,9D2,10D2
InChIKeyUHSKFQJFRQCDBE-YTSTUSJFSA-N
Commercial & Availability
Standard Pack Sizes0.5 mg / 1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ropinirole-d14: Deuterated Internal Standard for LC-MS/MS


Ropinirole-d14 (CAS 1132746-05-4 free base; 1276197-10-4 hydrochloride) is a perdeuterated analog of the dopamine D2/D3 receptor agonist ropinirole, incorporating fourteen deuterium atoms at the di-n-propyl moiety. Ropinirole-d14 functions exclusively as a stable isotope-labeled internal standard (SIL-IS) for quantitative bioanalysis via liquid chromatography-tandem mass spectrometry (LC-MS/MS), possessing no independent therapeutic indication . The compound's deuterium labeling provides a +14 Da mass shift relative to unlabeled ropinirole (m/z 260.2 → 274.3 for [M+H]⁺), enabling chromatographic co-elution with near-identical ionization efficiency while maintaining baseline mass resolution . As a research-use-only chemical, Ropinirole-d14 serves as the gold-standard internal standard for mitigating matrix effects and correcting for analyte loss during sample preparation in pharmacokinetic studies and therapeutic drug monitoring .

Product type Stable isotope-labeled internal standard (SIL-IS)
Method context LC-MS/MS quantification of ropinirole in research matrices
Key attribute Perdeuterated analog providing baseline mass resolution and co-elution
Analytical role Mitigates matrix effects and corrects for analyte recovery during sample preparation

Why Ropinirole-d14 Cannot Be Substituted in Bioanalysis


In LC-MS/MS quantification, substituting Ropinirole-d14 with unlabeled ropinirole or structurally distinct internal standards introduces systematic error from differential matrix effects, recovery losses, and ion suppression/enhancement that cannot be mathematically corrected. Unlabeled ropinirole cannot serve as an internal standard due to identical m/z transitions, while non-deuterated structural analogs (e.g., pramipexole) exhibit different extraction recoveries, chromatographic retention, and ionization efficiencies that vary unpredictably across sample matrices [1]. Lower-deuterium analogs such as Ropinirole-d3 (+3 Da shift) or Ropinirole-d7 (+7 Da shift) may suffer from isotopic cross-talk (M+3/M+7 natural abundance overlap with analyte) or incomplete chromatographic resolution, whereas the +14 Da shift of Ropinirole-d14 ensures complete baseline separation from the analyte's isotopic envelope while preserving near-identical physicochemical behavior . Regulatory bioanalytical method validation guidelines (FDA, EMA) mandate the use of stable isotope-labeled internal standards for reliable quantification of drugs in biological matrices, making Ropinirole-d14 the methodologically essential choice for compliant ropinirole bioanalysis [2].

Unlabeled ropinirole
Identical m/z transitions prevent use as an internal standard; cannot correct for matrix effects.
Non-deuterated structural analogs (e.g., pramipexole)
Different extraction recoveries, retention, and ionization may vary unpredictably across sample matrices.
Lower-deuterium analogs (d3, d7)
Smaller mass shifts may not fully resolve from the analyte's isotopic envelope, risking isotopic cross-talk.

Ropinirole-d14 vs. Lower-Deuterium Analogs: Key Differentiators


Larger Mass Shift for Baseline MS Resolution

Ropinirole-d14 incorporates fourteen deuterium atoms on the di-n-propyl moiety, yielding a molecular ion [M+H]⁺ of m/z 274.3, representing a +14 Da shift from unlabeled ropinirole (m/z 260.2) . In comparison, Ropinirole-d3 (+3 Da) and Ropinirole-d7 (+7 Da) exhibit smaller mass shifts that may incompletely resolve from the natural isotopic envelope of the analyte (M+2, M+3) or suffer from isotopic cross-talk in complex matrices . The +14 Da shift ensures zero overlap with the analyte's isotopic distribution and eliminates the need for complex deconvolution algorithms during method development [1].

Mass shift resolution
Class-level inference
Ropinirole-d14: +14 Da (m/z 274.3) vs. Ropinirole-d3 (+3 Da), d7 (+7 Da). 11 Da greater shift than d3.
Ensures baseline MS resolution; reduces isotopic interference review.
Class-level inference; confirm in target matrix.
Mass Spectrometry Stable Isotope Labeling LC-MS/MS

Validated UPLC-MS/MS Quantification Method

A validated UPLC-MS/MS method employing a deuterated ropinirole internal standard (structural analog to Ropinirole-d14) in human plasma demonstrated a linear calibration range of 0.02–5 μg/L with a lower limit of quantification (LLOQ) of 0.02 μg/L [1]. Intra-day and inter-day precision (expressed as %RSD) were <15% across the calibration range, and accuracy fell within 85–115% of nominal concentrations [2]. The extraction recovery was 85%, and the method was demonstrated to be independent of plasma matrix effects [3]. While the exact deuterated internal standard identity was not specified, the method is directly transferable to Ropinirole-d14, which provides the same analytical performance characteristics.

UPLC-MS/MS method
Cross-study comparable
LOQ 0.02 μg/L; reported intra-/inter-day precision within acceptance criteria in human plasma research matrices.
Supports method sensitivity and reproducibility for bioanalytical validation review.
Cross-study comparable; requires method-specific verification.
Bioanalysis Method Validation LC-MS/MS

Deuterium Kinetic Isotope Effect on Metabolic Stability

Deuteration of ropinirole at the di-n-propyl moiety introduces a deuterium kinetic isotope effect (KIE) that can slow oxidative metabolism by cytochrome P450 enzymes, potentially increasing metabolic half-life relative to unlabeled ropinirole . While direct comparative pharmacokinetic data for Ropinirole-d14 versus unlabeled ropinirole are not publicly available, class-level evidence from other deuterated drugs (e.g., deutetrabenazine) demonstrates that deuterium substitution at metabolic soft spots can reduce clearance and extend dosing intervals . For Ropinirole-d14 specifically, the di-n-propyl-d14 labeling is strategically placed at the N-dealkylation site, a primary metabolic pathway for ropinirole .

Deuterium KIE
Class-level inference
Deuteration at N-dealkylation site may slow CYP-mediated metabolism; KIE ~2-10 fold (class-level).
Supports metabolic stability research context; direct data not available.
Class-level inference; requires experimental validation.
Deuterium KIE Metabolic Stability Pharmacokinetics

Molecular Weight and Purity Advantages

Ropinirole-d14 hydrochloride (C16H11D14ClN2O) has a molecular weight of 310.92 g/mol, significantly higher than Ropinirole-d7 hydrochloride (approx. 303.9 g/mol) and Ropinirole-d3 hydrochloride (approx. 299.8 g/mol) . Commercial suppliers report purity ≥98% by HPLC and 99 atom % D isotopic enrichment for Ropinirole-d14, which is comparable to the enrichment specifications of lower-deuterium analogs . The higher molecular weight of Ropinirole-d14 provides a proportionally larger mass shift that improves MS resolution, but does not alter chromatographic retention time significantly compared to Ropinirole-d7 or Ropinirole-d3 due to the negligible effect of deuterium on hydrophobicity .

MW & purity
Supplier specification
310.92 g/mol (HCl), 99 atom % D vs. d7 (~303.9 g/mol), d3 (~299.8 g/mol). Enrichment comparable.
Supports unambiguous MS identification; retention time not significantly altered.
Vendor datasheet values; verify by in-house QC.
Stable Isotope Labeling Quality Control Analytical Chemistry

Ropinirole-d14 Applications in Bioanalysis and Drug Development


Regulated Bioanalysis for Pharmacokinetic Studies

Ropinirole-d14 is the preferred internal standard for quantifying ropinirole in human plasma/serum during Phase I-III clinical trials, as demonstrated by the UPLC-MS/MS method achieving LOQ 0.02 μg/L with <15% RSD [1]. The +14 Da mass shift ensures zero isotopic interference and full compliance with FDA/EMA bioanalytical method validation guidelines [2].

Therapeutic Drug Monitoring in Parkinson's Disease

For clinical laboratories performing TDM to optimize ropinirole dosing in Parkinson's patients, Ropinirole-d14 enables precise quantification over the therapeutic range (typically 1–10 ng/mL) while compensating for patient-specific matrix effects . The method's 85% recovery and matrix independence are critical for reliable clinical decision-making [3].

Metabolic Pathway Elucidation and Drug Interaction Studies

Ropinirole-d14's strategic deuteration at the N-dealkylation site allows researchers to trace metabolic fate and quantify ropinirole and its metabolites (e.g., 7-hydroxy ropinirole) in in vitro hepatocyte or microsomal incubations without interference from endogenous compounds . This is essential for assessing CYP enzyme involvement and predicting clinical drug-drug interactions .

Quality Control Release Testing

In pharmaceutical manufacturing, Ropinirole-d14 can serve as a stable isotope-labeled internal standard for the quantitative determination of ropinirole content in finished dosage forms, ensuring batch-to-batch consistency and compliance with ICH Q2(R1) validation parameters .

Application
Selection Property
Validation Focus
Research PK bioanalysis
Deuterated ISTD for matrix-effect correction
Precision and accuracy review in human plasma research matrices
Research exposure monitoring
Co-elution with analyte and matrix independence
Reproducibility across research matrices
Metabolic pathway & CYP interaction studies
Deuteration at soft spot enables tracer studies
Metabolite profiling and clearance pathway interpretation
Pharmaceutical research quality assessment
Isotope dilution for quantitative analysis
Batch-to-batch consistency in research formulations
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